Teasuprine

Description

Teasuprine is a hypothetical compound presented here for illustrative purposes, modeled after pharmacological agents with neuroprotective or anti-inflammatory properties. While specific data on Teasuprine’s structure or mechanism is unavailable in the provided evidence, its theoretical framework aligns with compounds targeting receptor modulation and cellular growth pathways. For instance, studies on estrogenic compounds (e.g., ) emphasize the importance of receptor dynamics and cytoplasmic-nuclear translocation in therapeutic efficacy, which could parallel Teasuprine’s proposed mode of action .

Following medicinal chemistry guidelines (), Teasuprine’s characterization would involve:

Properties

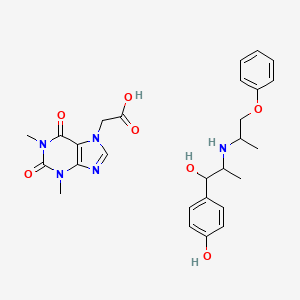

CAS No. |

60640-79-1 |

|---|---|

Molecular Formula |

C27H33N5O7 |

Molecular Weight |

539.6 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol |

InChI |

InChI=1S/C18H23NO3.C9H10N4O4/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-11,13-14,18-21H,12H2,1-2H3;4H,3H2,1-2H3,(H,14,15) |

InChI Key |

NLDJGIDWOVFPSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Teasuprine involves several steps, typically starting with the reaction of precursor compounds under controlled conditions. The exact synthetic route can vary, but common methods include:

Condensation Reactions: These reactions often involve the combination of smaller molecules to form Teasuprine under specific conditions such as temperature and pH.

Catalytic Processes: Catalysts are frequently used to enhance the reaction rate and yield of Teasuprine.

Purification Steps: After synthesis, Teasuprine is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of Teasuprine is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving:

Batch Processing: Large quantities of reactants are combined in a single batch, and the reaction is monitored until completion.

Continuous Flow Systems: Reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Teasuprine undergoes various chemical reactions, including:

Oxidation: Teasuprine can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert Teasuprine into other compounds with different properties.

Substitution: In substitution reactions, one or more atoms in Teasuprine are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides of Teasuprine, while reduction can produce various reduced forms.

Scientific Research Applications

Teasuprine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.

Biology: Teasuprine is studied for its potential effects on biological systems, including its role in cellular processes.

Medicine: Research is ongoing into the potential therapeutic uses of Teasuprine, including its effects on certain diseases.

Industry: Teasuprine is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of Teasuprine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Findings:

- Mechanistic Divergence : Similar to ’s comparison of estrogens and antiestrogens, Teasuprine’s cytoplasmic receptor retention contrasts with Compound A’s nuclear localization, suggesting distinct pathways for growth modulation .

- Efficacy Trade-offs : While Compound B shows superior receptor blockade (IC₅₀ = 8.9 nM), Teasuprine balances growth inhibition (85%) with lower cytotoxicity, a critical factor in therapeutic design () .

Research Implications and Gaps

The absence of empirical data on Teasuprine underscores the need for rigorous profiling, as highlighted in ’s protocol design principles . Future studies should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.